molecular formula C15H18N4O2 B5442124 N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide

Numéro de catalogue B5442124
Poids moléculaire: 286.33 g/mol
Clé InChI: IHRPFICAGYDSGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as glycine transporter inhibitors, which have been shown to modulate the activity of glycine receptors in the brain.

Mécanisme D'action

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide acts as a selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide increases the availability of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. NMDA receptors play a critical role in synaptic plasticity and learning and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been shown to increase extracellular glycine levels in the brain, which enhances NMDA receptor activity. This results in increased synaptic plasticity and improved cognitive function and memory. N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. In addition, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been shown to reduce drug-seeking behavior in animal models of addiction, which may be due to its effects on NMDA receptor activity.

Avantages Et Limitations Des Expériences En Laboratoire

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide is a well-characterized compound that is commercially available for research purposes. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. In addition, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide may have off-target effects on other neurotransmitter systems, which could limit its therapeutic potential.

Orientations Futures

There are several future directions for research on N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide. One area of interest is the potential use of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the potential use of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide as a treatment for drug addiction, as it has shown promising results in animal models. In addition, further research is needed to determine the safety and efficacy of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide in humans, and to identify any potential off-target effects. Overall, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide involves the condensation of N-methylglycine with 6-oxo-3-phenylpyridazine-1-carboxylic acid ethyl ester in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with hydrazine hydrate to yield N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide. The synthesis of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been optimized for high yield and purity, and the compound is commercially available for research purposes.

Applications De Recherche Scientifique

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Propriétés

IUPAC Name

2-(methylamino)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-16-11-14(20)17-9-10-19-15(21)8-7-13(18-19)12-5-3-2-4-6-12/h2-8,16H,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRPFICAGYDSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.